molecular formula C14H9F3O2 B062864 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 195457-70-6

3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B062864
CAS No.: 195457-70-6
M. Wt: 266.21 g/mol
InChI Key: LFMPHDUPXVEMAB-UHFFFAOYSA-N
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Description

3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C14H9F3O2 and its molecular weight is 266.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization of Organotin(IV) Complexes :

    • Research by Ahmad et al. (2002) discussed the synthesis of tri- and diorganotin(IV) carboxylates using 2′,4′-difluoro-4-hydroxy-[1,1′]-biphenyl-3-carboxylic acid. These complexes were examined for antibacterial and antifungal activities.
  • Catalysis in Dehydrative Condensation :

    • The study by Wang et al. (2018) revealed that 2,4-Bis(trifluoromethyl)phenylboronic acid is effective for dehydrative amidation between carboxylic acids and amines, suggesting a potential application in peptide synthesis.
  • Strategies for Synthesis of Trifluoromethyl-Substituted Compounds :

    • A case study by Cottet et al. (2003) provided strategies for preparing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids, highlighting methods to introduce the trifluoromethyl group into various compounds.
  • Scalability of Supramolecular Networks :

    • Research by Dienstmaier et al. (2010) explored 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB) monolayers for forming supramolecular networks with potential applications in nanotechnology.
  • Synthesis of Trifluoromethyl-Substituted Biphenyl :

    • A study by Lin Yuan-bin (2005) outlined the synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl, which is closely related to the compound of interest.
  • Trifluoromethylation of Arylboronates :

    • Khan et al. (2012) investigated the trifluoromethylation of arylboronates, a process relevant to the creation of pharmaceuticals and agrochemicals. This research provides insight into the modification of aromatic compounds with trifluoromethyl groups.
  • Metalation of Unprotected Biphenyl-Carboxylic Acids :

    • Tilly et al. (2006) described the metalation of unprotected biphenyl-carboxylic acids, including those similar to 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, which is important for creating specialized organic compounds.
  • Synthesis and Characterization of Biphenyl 4-Carboxylic Acid Derivatives :

    • Patel et al. (2009) synthesized novel biphenyl 4-carboxylic acid derivatives, providing valuable information on the chemical properties and potential applications of these compounds.
  • Reactivity of Copper(III) Trifluoromethyl Complexes :

    • Zhang and Bie (2016) investigated copper(III) trifluoromethyl complexes, which are relevant to the chemistry of trifluoromethylated compounds.
  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids :

    • Tan et al. (2017) developed a method for the decarboxylative trifluoromethylation of aliphatic carboxylic acids, a process that can potentially be applied to modify compounds like this compound.

Safety and Hazards

3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . It may cause respiratory irritation, skin irritation, and serious eye irritation .

Biochemical Analysis

Biochemical Properties

The trifluoromethyl group in 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine This property can influence its interactions with various biomolecules

Cellular Effects

Compounds with a trifluoromethyl group have been found to play an important role in pharmaceuticals and agrochemicals . Therefore, it is plausible that 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is not well-understood. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Temporal Effects in Laboratory Settings

Compounds containing a trifluoromethyl group, such as the one in this compound, have been found to possess high thermal stability .

Metabolic Pathways

The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Transport and Distribution

The trifluoromethyl group can be added to change the solubility of molecules containing other groups of interest .

Subcellular Localization

The trifluoromethyl group can be added to change the solubility of molecules containing other groups of interest, which could potentially influence its subcellular localization .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMPHDUPXVEMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382235
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195457-70-6
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 195457-70-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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